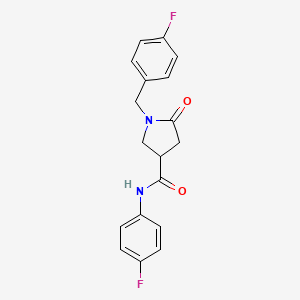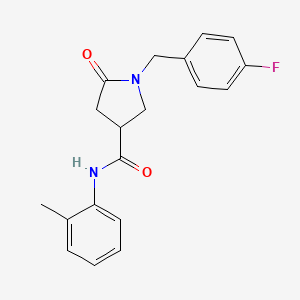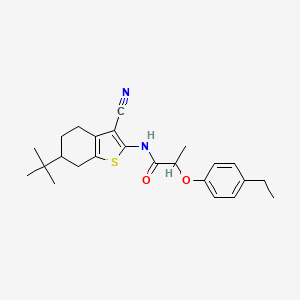
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide, also known as FFPC, is a synthetic compound that belongs to the class of pyrrolidine carboxamides. It has gained significant attention in the scientific community due to its potential application in the field of medicinal chemistry. FFPC is a novel compound that has shown promising results in various scientific studies, making it a potential candidate for further research and development.
Mecanismo De Acción
The mechanism of action of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is not yet fully understood. However, it has been proposed that 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide exerts its antitumor activity by inhibiting the activity of key enzymes involved in cancer cell growth and proliferation. 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to induce apoptosis by activating the caspase pathway. The anti-inflammatory and analgesic activity of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is thought to be mediated by its ability to inhibit the production of pro-inflammatory cytokines and prostaglandins.
Biochemical and Physiological Effects
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit potent biochemical and physiological effects in various scientific studies. It has been shown to inhibit the growth of cancer cells, induce apoptosis, and inhibit the production of pro-inflammatory cytokines and prostaglandins. 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to exhibit analgesic activity, making it a potential candidate for the treatment of pain associated with inflammatory diseases.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has several advantages for lab experiments. It is a novel compound that has shown promising results in various scientific studies, making it a potential candidate for further research and development. The synthesis of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a relatively simple and straightforward process, making it easily accessible for further research. However, the limitations of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide include its potential toxicity and lack of information regarding its pharmacokinetics and pharmacodynamics.
Direcciones Futuras
The potential applications of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide in the field of medicinal chemistry are vast. Further studies are needed to fully understand the mechanism of action of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in the treatment of cancer and inflammatory diseases. Future research should also focus on the optimization of the synthesis of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide and the development of more potent analogs. In addition, studies are needed to evaluate the pharmacokinetics and pharmacodynamics of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide to determine its suitability for clinical use.
Conclusion
In conclusion, 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a novel compound that has shown promising results in various scientific studies. Its potential applications in the field of medicinal chemistry are vast, making it a potential candidate for further research and development. Further studies are needed to fully understand the mechanism of action of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide and its potential applications in the treatment of cancer and inflammatory diseases.
Métodos De Síntesis
The synthesis of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide involves the reaction of 4-fluorobenzylamine and 4-fluorophenyl isocyanate in the presence of a suitable solvent and base. The resulting product is purified and characterized using various spectroscopic techniques such as NMR and mass spectrometry. The synthesis of 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide is a relatively simple and straightforward process, making it easily accessible for further research.
Aplicaciones Científicas De Investigación
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been extensively studied for its potential application in the field of medicinal chemistry. It has been shown to exhibit potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has also been shown to inhibit the growth of cancer cells by inducing apoptosis and cell cycle arrest. In addition, 1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxo-3-pyrrolidinecarboxamide has been shown to exhibit anti-inflammatory and analgesic activity, making it a potential candidate for the treatment of inflammatory diseases.
Propiedades
IUPAC Name |
N-(4-fluorophenyl)-1-[(4-fluorophenyl)methyl]-5-oxopyrrolidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F2N2O2/c19-14-3-1-12(2-4-14)10-22-11-13(9-17(22)23)18(24)21-16-7-5-15(20)6-8-16/h1-8,13H,9-11H2,(H,21,24) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KPMYEYXMSNFPNU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN(C1=O)CC2=CC=C(C=C2)F)C(=O)NC3=CC=C(C=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-fluorobenzyl)-N-(4-fluorophenyl)-5-oxopyrrolidine-3-carboxamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-({1-[2-(4-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N,1-dimethyl-1H-indole-3-carboxamide](/img/structure/B6138499.png)
![4-[(1-{4-[2-(3-fluorophenyl)-1-piperidinyl]-4-oxobutyl}-1H-tetrazol-5-yl)methyl]morpholine](/img/structure/B6138507.png)
![N'-[(5-bromo-1H-indol-3-yl)methylene]-1-(2,4-dichlorobenzyl)-1H-pyrazole-3-carbohydrazide](/img/structure/B6138513.png)
![4-bromo-2-({[4-(2,4-dimethylbenzyl)-1-piperazinyl]imino}methyl)phenol](/img/structure/B6138520.png)
![3-[(4-cyclohexyl-1-piperazinyl)methyl]-1-(2,2-dimethylpropyl)-3-hydroxy-2-piperidinone](/img/structure/B6138521.png)
![7-(3,4-difluorobenzyl)-2-(2-pyridinylcarbonyl)-2,7-diazaspiro[4.5]decan-6-one](/img/structure/B6138522.png)
![N-{1-[2-(4-fluorophenyl)ethyl]-5-oxo-3-pyrrolidinyl}-2,4-dimethoxybenzamide](/img/structure/B6138526.png)
![1-(3-chlorophenyl)-6,7-dimethoxy-2-[(4-methyl-1H-imidazol-5-yl)methyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B6138529.png)

![2-[({3-[(cyclopropylcarbonyl)amino]-2-methylphenyl}amino)carbonyl]benzoic acid](/img/structure/B6138551.png)

![2-({5-[(3,5-dimethyl-1H-pyrazol-1-yl)methyl]-1H-pyrazol-3-yl}carbonyl)octahydropyrrolo[1,2-a]pyrazine](/img/structure/B6138573.png)
![3-{[4-(cyclobutylmethyl)-1-piperazinyl]methyl}-3-hydroxy-1-(3-methylbenzyl)-2-piperidinone](/img/structure/B6138575.png)